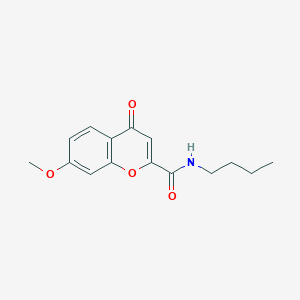![molecular formula C11H13NO2 B13879774 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound consists of a pyrrolidine ring in which the hydrogens at position 2 are replaced by an oxo group, and it is further substituted with a 3-hydroxyphenylmethyl group. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Vorbereitungsmethoden
The synthesis of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Chemischer Reaktionen
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The reaction conditions typically involve heating in acetonitrile under an oxygen atmosphere . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Wissenschaftliche Forschungsanwendungen
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This compound exerts its effects by interacting with specific molecular targets and pathways, although detailed information on these targets and pathways is limited.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolidine-2,5-diones are known for their anticonvulsant properties, while prolinol derivatives are used in the synthesis of various bioactive molecules . The unique substitution pattern of this compound contributes to its distinct reactivity and biological profile.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-[(3-hydroxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)8-12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 |
InChI-Schlüssel |
DPAFEZNKTJTULX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
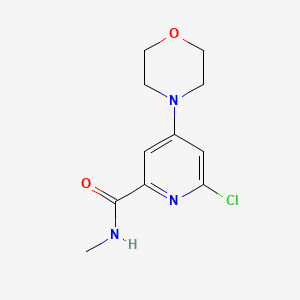
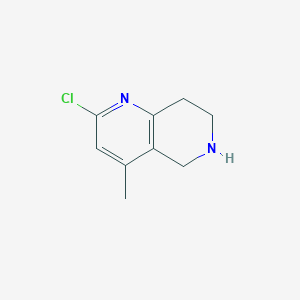
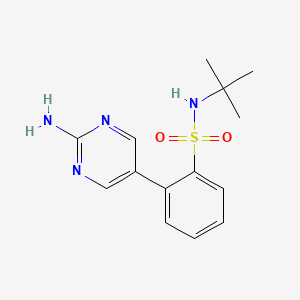
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
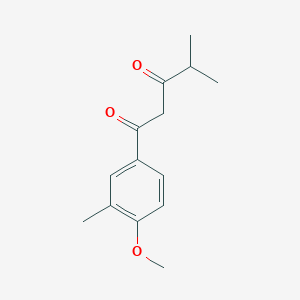
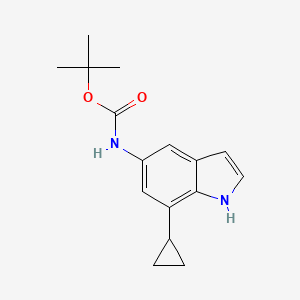
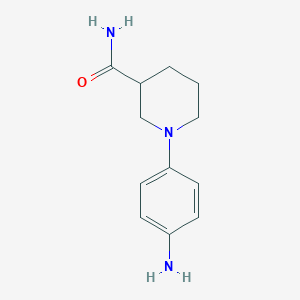

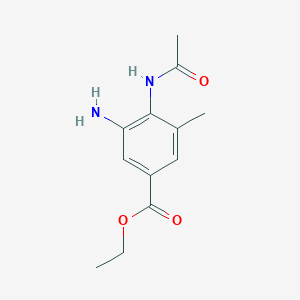
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
